Home > Products > Screening Compounds P139801 > PI3Kgamma inhibitor 1
PI3Kgamma inhibitor 1 - 1172118-03-4

PI3Kgamma inhibitor 1

Catalog Number: EVT-253209
CAS Number: 1172118-03-4
Molecular Formula: C32H26N8O2S
Molecular Weight: 586.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase in leukocytes that generates phosphatidylinositol 3,4,5-trisphosphate to recruit and activate downstream signaling molecules . PI3Kγ inhibitors have been developed with the first now in clinical trials for several oncology indications . They are highly specific and have been shown to modulate immunity and inflammation .

Synthesis Analysis

The design of PI3Kγ inhibitors involves the projection of substituents into both the “selectivity” and “alkyl-induced” pockets within the adenosine triphosphate (ATP) binding site of PI3Kγ . The structure-based optimization of an early lead series of pyrazolopyrimidine isoindolinones resulted in the discovery of highly potent and isoform-selective PI3Kγ inhibitors .

Molecular Structure Analysis

PI3Kγ belongs to the class I PI3Ks, which are a family of heterodimeric enzymes that consist of a catalytic and an adaptor subunit. They function as lipid kinases that convert phosphatidylinositol (4,5)bisphosphate (PIP 2) to phosphatidylinositol (3,4,5)trisphosphate (PIP 3) on cell membranes . The structure of PI3Kγ inhibitors is designed to attain high isoform selectivity through the divergent projection of substituents into both the “selectivity” and “alkyl-induced” pockets within the ATP binding site of PI3Kγ .

AS605240

    Compound Description: AS605240 is a selective inhibitor of PI3Kγ, demonstrating efficacy in a mouse model of autoimmune myocarditis. [] AS605240 effectively reduced myocarditis severity, heart-to-body weight ratios, and macrophage infiltration into the heart. [] It also downregulated TNF-α levels in the myocardium and suppressed MCP-1-induced macrophage chemotaxis. []

AZD7648

    Compound Description: AZD7648 is a potent and selective DNA-PKcs inhibitor with good selectivity over PI3 kinases. [] It exhibited monotherapy activity in murine xenograft models and showed synergistic effects when combined with DNA double-strand break inducers or PARP inhibitors. []

    Relevance: Although AZD7648 targets DNA-PKcs, its development focused on achieving selectivity against PI3 kinases, including PI3Kγ. [] This suggests that AZD7648 may share some structural features with PI3Kgamma inhibitor 1 while exhibiting a distinct selectivity profile. Further investigation into the structure of "PI3Kgamma inhibitor 1" is needed to confirm this.

Overview

Phosphoinositide 3-kinase gamma inhibitor 1 is a selective inhibitor targeting the phosphoinositide 3-kinase gamma isoform. This compound plays a significant role in modulating various biological processes, particularly in immune responses and inflammation. Phosphoinositide 3-kinases are classified into three main classes based on their structure and function, with class I being the most studied due to its involvement in cancer and metabolic diseases. Phosphoinositide 3-kinase gamma specifically is implicated in the regulation of immune cell functions and has been identified as a potential therapeutic target for inflammatory diseases and certain cancers .

Source and Classification

Phosphoinositide 3-kinase gamma inhibitor 1 is synthesized from various chemical precursors through complex organic reactions. It belongs to the class of small-molecule inhibitors designed to selectively inhibit the activity of phosphoinositide 3-kinase gamma. The compound's classification is based on its mechanism of action, which involves blocking the enzymatic activity of phosphoinositide 3-kinase gamma, thereby influencing downstream signaling pathways related to cell proliferation and survival .

Synthesis Analysis

The synthesis of phosphoinositide 3-kinase gamma inhibitor 1 typically involves several key methods:

  1. Palladium-Catalyzed Reactions: This includes Suzuki and Sonogashira couplings, which are used to construct the core structure of the inhibitor by forming carbon-carbon bonds.
  2. Intermediate Formation: Specific intermediates are prepared through nucleophilic substitution reactions (S_N2), allowing for the introduction of functional groups that enhance selectivity and potency against phosphoinositide 3-kinase gamma.
  3. Purification Techniques: High-performance liquid chromatography (HPLC) is employed to ensure high purity (>95%) of the synthesized compounds, which is critical for biological evaluation .

Technical Details

  • Characterization Techniques: The structures of synthesized compounds are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
  • Yield Optimization: Reaction conditions are optimized to maximize yield while maintaining selectivity for phosphoinositide 3-kinase gamma over other isoforms.
Molecular Structure Analysis

The molecular structure of phosphoinositide 3-kinase gamma inhibitor 1 reveals several important features:

  • Core Structure: The compound typically contains a quinazolinone or similar scaffold that provides essential interactions within the active site of phosphoinositide 3-kinase gamma.
  • Binding Interactions: Key functional groups are strategically placed to form hydrogen bonds with amino acid residues in the enzyme's active site, enhancing binding affinity and specificity.

Structural Data

  • Molecular Formula: The specific molecular formula varies depending on the exact derivative being analyzed.
  • Crystallographic Data: X-ray crystallography studies may provide insights into the binding conformation within the enzyme active site, illustrating how modifications affect potency .
Chemical Reactions Analysis

Phosphoinositide 3-kinase gamma inhibitor 1 undergoes various chemical reactions during its synthesis:

  1. Formation of Carbon Framework: Utilizing palladium-catalyzed cross-coupling reactions to build complex molecular architectures.
  2. Functionalization: Introduction of substituents that modulate biological activity through electrophilic aromatic substitution or nucleophilic additions.
  3. Deprotection Steps: Involves removing protecting groups post-reaction to yield the final active compound.

Technical Details

  • Reaction Conditions: Temperature, solvent choice, and reaction time are critical parameters that influence yield and selectivity.
  • Mechanistic Pathways: Understanding these pathways aids in designing more effective inhibitors with fewer side effects.
Mechanism of Action

The mechanism by which phosphoinositide 3-kinase gamma inhibitor 1 exerts its effects involves:

  1. Inhibition of Enzymatic Activity: By binding to the ATP-binding site of phosphoinositide 3-kinase gamma, it prevents phosphorylation of downstream targets involved in cell signaling.
  2. Impact on Signaling Pathways: This inhibition leads to decreased activation of pathways such as protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are crucial for cell growth and survival.

Data

  • IC50 Values: The inhibitory concentration required to achieve half-maximal inhibition can vary but is typically in the nanomolar range, indicating high potency against phosphoinositide 3-kinase gamma .
Physical and Chemical Properties Analysis

Phosphoinositide 3-kinase gamma inhibitor 1 exhibits several key physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its potential therapeutic applications; studies often assess degradation rates under various conditions.

Relevant Data

  • Melting Point: Specific melting points can provide insights into purity and crystalline form.
  • LogP Values: Partition coefficients indicate lipophilicity, influencing bioavailability and distribution within biological systems .
Applications

Phosphoinositide 3-kinase gamma inhibitor 1 has several scientific applications:

  1. Therapeutic Development: It is being explored as a treatment option for inflammatory diseases such as rheumatoid arthritis and certain types of cancer where phosphoinositide 3-kinase gamma plays a pivotal role.
  2. Research Tool: Used in laboratory settings to elucidate signaling pathways involving phosphoinositide 3-kinases, aiding in drug discovery efforts targeting related pathways .
Introduction to PI3Kγ in Cellular Signaling and Disease Pathogenesis

Role of PI3Kγ in the PI3K-Akt-mTOR Signaling Network

PI3Kγ occupies a specialized niche within the broader PI3K-AKT-mTOR signaling network. Unlike ubiquitously expressed class IA isoforms (PI3Kα, β, δ), PI3Kγ activation is primarily triggered by chemokine receptors and other GPCRs through direct interaction with liberated Gβγ subunits. This activation leads to localized PIP3 production at the plasma membrane, which recruits AKT via its PH domain. Phosphorylated AKT then activates mTORC1 to regulate protein synthesis, glycolysis, and cell survival [6] [9]. Beyond its lipid kinase activity, PI3Kγ exerts kinase-independent scaffolding functions. The p110γ subunit stabilizes phosphodiesterase 3B (PDE3B) in cardiomyocytes to degrade cyclic AMP (cAMP), thereby modulating contractility. Similarly, in macrophages, PI3Kγ scaffolds protein kinase A (PKA) to suppress NF-κB-driven inflammation [2] [6]. This dual functionality complicates genetic knockout interpretations but enhances the therapeutic appeal of pharmacological inhibitors that specifically block kinase activity.

Table 1: Key Features of Class I PI3K Isoforms

IsoformPrimary ActivatorsRegulatory SubunitsDominant Tissue ExpressionKinase-Independent Roles
PI3Kα (IA)RTKs (EGFR, IGFR)p85α, p85β, p55γUbiquitousMinimal
PI3Kβ (IA)RTKs, GPCRsp85α, p85βUbiquitousCell adhesion regulation
PI3Kδ (IA)RTKs, Antigen receptorsp85α, p85βLeukocytesB-cell receptor signaling
PI3Kγ (IB)GPCRsp101, p87 (p84)Myeloid cells, Heart, BrainPDE3B/PKA scaffolding

Tissue-Specific Expression and Physiological Functions of PI3Kγ in Immune Regulation

PI3Kγ expression is enriched in hematopoietic lineages but also occurs in endothelial cells, microglia, and cardiomyocytes. Its adaptor subunits dictate cellular specificity: p101 predominates in neutrophils and macrophages, whereas p87 is abundant in T cells and the central nervous system [4]. This subunit dichotomy enables context-dependent signaling. For example:

  • Myeloid Cells: p101-p110γ dimers respond robustly to chemoattractants (e.g., CXCL12, C5a), driving actin polymerization, adhesion complex formation, and chemotaxis. Genetic ablation of PI3Kγ impairs neutrophil recruitment to inflamed tissues [2] [8].
  • T Lymphocytes: p87-p110γ complexes attenuate T-cell receptor (TCR) signaling by suppressing AKT activation. Consequently, PI3Kγ-deficient mice exhibit enhanced CD8+ T-cell cytotoxicity and impaired regulatory T-cell (Treg) function [2] [9].
  • Tumor-Associated Macrophages (TAMs): PI3Kγ signaling promotes an immunosuppressive M2-like phenotype characterized by arginase-1 (Arg1) upregulation and interleukin-10 (IL-10) secretion. This suppresses dendritic cell maturation and CD8+ T-cell infiltration [8] [9].

Table 2: Physiological Roles of PI3Kγ Across Immune Cell Types

Cell TypeAdaptor SubunitKey GPCR ActivatorsDownstream EffectsFunctional Outcome
Neutrophilsp101FPR1, C5aRPIP3-dependent Rac/Rho GTPase activationChemotaxis, phagosome maturation
Macrophagesp101/p87CCR5, CXCR4AKT/mTOR-mediated HIF-1α inductionInflammatory cytokine release (TNF-α, IL-6)
Dendritic Cellsp87CCR7Altered MAPK/NF-κB crosstalkImpaired antigen presentation efficiency
CD8+ T Cellsp87S1PR1, CXCR3AKT suppression via PTEN stabilizationEnhanced effector differentiation
Tregsp87CCR4FOXO1 inactivationIncreased suppressive activity

Pathological Implications of PI3Kγ Dysregulation in Inflammation, Autoimmunity, and Cancer

Hyperactivation of PI3Kγ drives disease progression through immune cell dysregulation:

  • Chronic Inflammation: In rheumatoid arthritis (RA) models, PI3Kγ mediates synovial fibroblast invasion and neutrophil extracellular trap (NET) formation. Inhibitors like AS-605240 reduce joint destruction by blocking MMP-9 secretion [2] [7].
  • Autoimmunity: Systemic lupus erythematosus (SLE)-prone mice (MRL/lpr strain) treated with PI3Kγ inhibitors show reduced anti-dsDNA autoantibodies and glomerulonephritis. This correlates with diminished germinal center B-cell survival and plasma cell differentiation [2] [8].
  • Cancer Immune Evasion: PI3Kγ signaling establishes an immunosuppressive tumor microenvironment (TME). TAMs expressing PI3Kγ upregulate Arg1 to deplete L-arginine, starving infiltrating T cells. Simultaneously, VEGF secretion promotes angiogenesis. In melanoma and pancreatic adenocarcinoma models, PI3Kγ blockade with IPI-549 reprograms TAMs toward an M1-like phenotype, enhancing PD-1 inhibitor efficacy [8] [9]. Solid tumors with elevated PI3Kγ activity include head/neck squamous cell carcinoma (HNSCC), lung adenocarcinoma, and triple-negative breast cancer (TNBC) [3] [8].

Table 3: Disease Associations of PI3Kγ Dysregulation

Disease CategoryModel SystemPI3Kγ-Driven PathologyTherapeutic InterventionKey Outcomes
AtherosclerosisApoE⁻/⁻ miceMacrophage foam cell formationAS-605240 (oral inhibitor)↓ Plaque area, ↓ LDL oxidation
Rheumatoid ArthritisCollagen-induced arthritisNeutrophil chemotaxis, MMP releaseCZC24832 (PI3Kγ inhibitor)↓ Pannus formation, ↓ IL-17A
Systemic Lupus ErythematosusNZBWF1/J miceAutoantibody production, Renal immune complex depositionIPI-145 (dual γ/δ inhibitor)↓ Glomerulonephritis, ↑ Survival
Pancreatic CancerKPC mouse model (KRAS⁺/TP53⁺)TAM-mediated CD8⁺ T-cell suppressionIPI-549 + anti-PD-1↑ T-cell infiltration, ↓ Tumor growth
MelanomaB16-F10 metastasesMyeloid-derived suppressor cell (MDSC) expansionTG100-115 (γ/δ inhibitor)↓ Lung metastases, ↑ IFN-γ production

Rationale for Targeting PI3Kγ in Precision Oncology and Immunomodulation

The restricted expression of PI3Kγ in leukocytes minimizes on-target toxicity in non-hematopoietic tissues, offering a superior therapeutic index compared to pan-PI3K inhibitors. PI3Kγ inhibitor 1 exemplifies this strategy with >100-fold selectivity over PI3Kα/β (IC50: <100 nM for PI3Kγ/δ vs. >10 µM for α/β) [1]. Its molecular structure (C32H26N8O2S; MW: 586.67 Da) enables potent disruption of PIP3 production without affecting PI3Kγ’s scaffolding functions, preserving cardiac and metabolic homeostasis [1] [6]. Three key rationales support its clinical translation:

  • Stromal Reprogramming: Unlike tumor-cell-autonomous PI3K inhibitors, PI3Kγ inhibitor 1 targets stromal immune cells. Preclinical data show synergy with immune checkpoint inhibitors (ICIs), overcoming ICI resistance in "cold" tumors by remodeling the TME [8] [9].
  • Isoform Selectivity: First-generation pan-PI3K inhibitors (e.g., BKM120) cause hyperglycemia by blocking insulin-dependent PI3Kα signaling. PI3Kγ inhibitor 1 avoids this by sparing PI3Kα [6] [7].
  • Dual Immunomodulation: Concurrent inhibition of PI3Kγ and PI3Kδ (e.g., with duvelisib) enhances antitumor immunity by blocking Treg suppression (δ-mediated) and myeloid cell polarization (γ-mediated) [3] [9].

Table 4: Chemical and Biological Profile of PI3Kγ Inhibitor 1

PropertyValueMethod/Reference
CAS Number1172118-03-4MedChemExpress [1]
Molecular FormulaC₃₂H₂₆N₈O₂SMedChemExpress [1]
Molecular Weight586.67 g/molMedChemExpress [1]
IC50 (PI3Kγ)<100 nMPatent WO2014004470A1 [1]
IC50 (PI3Kδ)<100 nMPatent WO2014004470A1 [1]
IC50 (PI3Kα/β)>10 µMPatent WO2014004470A1 [1]
B-cell Proliferation (EC₅₀)<100 nMIn vitro assay [1]
SolubilityDMSO > 10 mMMedChemExpress [1]
Storage Conditions-20°C, desiccatedMedChemExpress [1]

Properties

CAS Number

1172118-03-4

Product Name

PI3Kgamma inhibitor 1

IUPAC Name

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide

Molecular Formula

C32H26N8O2S

Molecular Weight

586.67

InChI

InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41)

SMILES

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N

Synonyms

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.